molecular formula C23H25N3O3 B13873995 Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate

Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate

Cat. No.: B13873995
M. Wt: 391.5 g/mol
InChI Key: MQUYXTMHLZJTJO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of an isoquinoline moiety, a phenyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling with Phenyl Group: The isoquinoline derivative is then coupled with a phenyl group using a Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and a boronic acid derivative.

    Introduction of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbamates with different alkyl or aryl groups replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[5-(isoquinolin-5-ylamino)pentyl]carbamate
  • tert-Butyl N-[2-[4-(hydroxymethyl)phenyl]-3-(isoquinolin-6-ylamino)-3-oxopropyl]carbamate

Uniqueness

tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate

InChI

InChI=1S/C23H25N3O3/c1-23(2,3)29-22(28)25-15-19(16-8-5-4-6-9-16)21(27)26-20-11-7-10-17-14-24-13-12-18(17)20/h4-14,19H,15H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

MQUYXTMHLZJTJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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